molecular formula C19H17FN2O4 B11943129 N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11943129
M. Wt: 356.3 g/mol
InChI Key: SPPYTGIYBFAMJD-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a benzodioxole ring, a fluorophenyl group, and a pyrrolidine ring with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Fluorophenyl Group: This step may involve the use of fluorobenzene derivatives in a Friedel-Crafts acylation reaction.

    Construction of the Pyrrolidine Ring: This can be synthesized via a Mannich reaction involving an amine, formaldehyde, and a ketone.

    Formation of the Carboxamide Group: The final step may involve the reaction of the pyrrolidine derivative with an isocyanate or a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions may yield amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole or fluorophenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications as inhibitors or modulators of specific enzymes or receptors.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific biological target. Generally, such compounds may act by binding to active sites of enzymes or receptors, thereby inhibiting or modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-1-phenyl-5-oxopyrrolidine-3-carboxamide: Lacks the fluorine atom.

    N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide: Contains a chlorine atom instead of fluorine.

    N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide: Contains a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide may confer unique properties such as increased metabolic stability, altered electronic properties, and enhanced binding affinity to biological targets compared to its non-fluorinated analogs.

Properties

Molecular Formula

C19H17FN2O4

Molecular Weight

356.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H17FN2O4/c20-14-2-4-15(5-3-14)22-10-13(8-18(22)23)19(24)21-9-12-1-6-16-17(7-12)26-11-25-16/h1-7,13H,8-11H2,(H,21,24)

InChI Key

SPPYTGIYBFAMJD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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